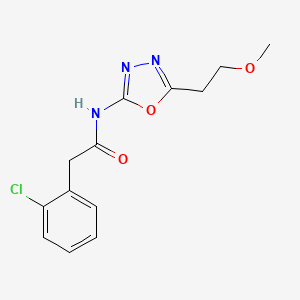

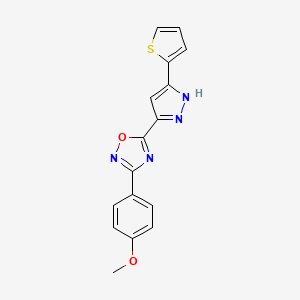

2-(2-chlorophenyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

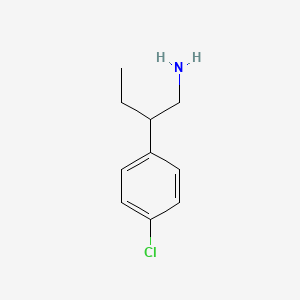

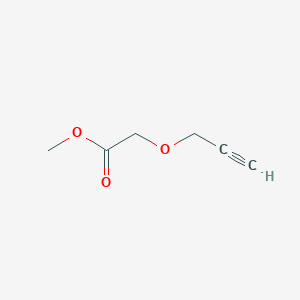

The compound “2-(2-chlorophenyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 1,3,4-oxadiazole ring, and a methoxyethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The 2-chlorophenyl and 2-methoxyethyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 1,3,4-oxadiazole ring and the 2-chlorophenyl group. The methoxyethyl group would add some steric bulk to the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions. The oxadiazole ring might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could enhance the compound’s stability and rigidity .Scientific Research Applications

Synthesis and Characterization

- A study detailed the synthesis and biological screening of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. This process involved converting aromatic organic acids into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds showed activity against acetylcholinesterase, suggesting potential research applications in enzyme inhibition studies (Rehman et al., 2013).

Biological Activity

- Novel synthetic routes to 1,3,4-oxadiazole derivatives were explored, showing potent α-glucosidase inhibitory potential. This research highlights the application of such compounds in studying enzyme inhibition, which could be useful in diabetes research (Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand Protein Interactions

- Research into benzothiazolinone acetamide analogs explored their photochemical and thermochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies indicated potential for binding interactions with Cyclooxygenase 1 (COX1), demonstrating the broad research applications of acetamide derivatives in solar energy and biochemistry (Mary et al., 2020).

Antimicrobial Activity

- A study synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole bearing Schiff base moiety against various microorganisms. The compounds exhibited potential as antibacterial and antifungal agents, showcasing another avenue of research application for similar chemical structures (Kapadiya et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDNTGQAVFJYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2593196.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2593212.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593213.png)